N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, has been reported. The empirical formula is C9H7ClN2OS and the molecular weight is 226.68 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For example, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine involved dissolving the starting materials in phosphorus oxychloride and refluxing for 20 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, have been reported. This compound is a solid and its SMILES string is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized various derivatives of benzothiazole, including N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, to evaluate their antimicrobial properties. Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of new pyridine derivatives, indicating variable and modest activity against bacteria and fungi, suggesting the potential for designing novel antimicrobials based on benzothiazole derivatives (Patel, Agravat, & Shaikh, 2011).
Anticancer and Enzyme Inhibition
The exploration of benzothiazole derivatives for anticancer activity has been a significant area of research. Derivatives have been evaluated for their ability to inhibit cancer cell growth and specific enzymes. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) reported on the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, showing potential against various cancer cell lines, highlighting the importance of the benzothiazole structure in the development of new anticancer agents (Havrylyuk et al., 2010).
Neuroprotective Effects
The neuroprotective effects of benzothiazole derivatives have also been investigated, with some compounds showing promise in ameliorating Alzheimer's disease phenotypes. Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), demonstrating neuroprotective activity and potential for Alzheimer's disease treatment (Lee et al., 2018).
Lipase and α-Glucosidase Inhibition
Further, the benzothiazole scaffold has been utilized in the synthesis of compounds with significant lipase and α-glucosidase inhibitory activities. Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, demonstrating the best anti-lipase and anti-α-glucosidase activities among the tested compounds, indicating potential applications in the treatment of diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-11-5-2-9(3-6-11)14(20)18-19-15-17-12-7-4-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKGMORORINVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |
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